molecular formula C13H17N3O B13871791 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline

Katalognummer: B13871791
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: PJJNDVMKPXYLQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a 2,2-dimethylpropyl group and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide can be used as an oxidizing agent.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.

Wissenschaftliche Forschungsanwendungen

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to various biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group and the aniline moiety differentiates it from other oxadiazole derivatives, potentially leading to unique applications in various fields.

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline

InChI

InChI=1S/C13H17N3O/c1-13(2,3)8-11-15-12(16-17-11)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3

InChI-Schlüssel

PJJNDVMKPXYLQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.